

# 2-Bromo-4-fluoropyridine: A Technical Guide to Synthesis, Reactivity, and Applications

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## Compound of Interest

Compound Name: **2-Bromo-4-fluoropyridine**

Cat. No.: **B1291336**

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Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-4-fluoropyridine** is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis.<sup>[1]</sup> Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the reactivity of the C-Br bond, make it an invaluable intermediate.<sup>[1][2]</sup> This compound is frequently utilized in the pharmaceutical and agrochemical industries for the synthesis of complex, biologically active molecules.<sup>[3]</sup> Its structure allows for selective functionalization through various cross-coupling reactions, facilitating the development of novel therapeutic agents, advanced materials, and specialty chemicals.<sup>[1][2]</sup> This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental data and protocols.

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-4-fluoropyridine** is presented below.

Property	Value	Reference
CAS Number	357927-50-5	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrFN	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	175.99 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless liquid	<a href="#">[4]</a>
Density	1.699 g/mL at 25 °C	<a href="#">[5]</a>
Boiling Point	188 ± 20 °C (predicted)	<a href="#">[4]</a>
Refractive Index	n <sub>20/D</sub> 1.537	<a href="#">[5]</a>
Purity	>96-98% (typical)	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis of 2-Bromo-4-fluoropyridine

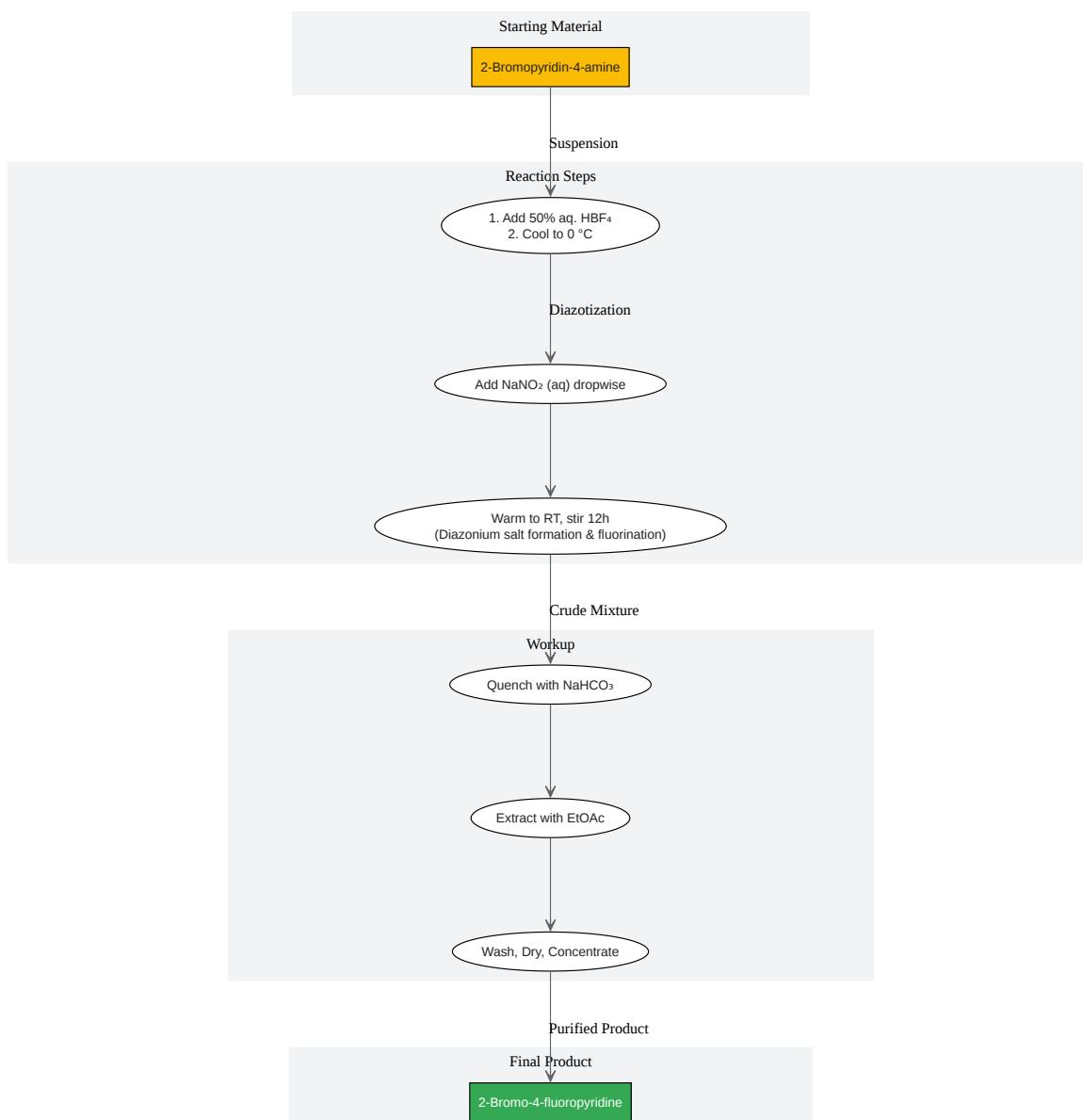
The most common laboratory-scale synthesis involves a diazotization-fluorination reaction (Balz-Schiemann reaction) starting from 2-bromopyridin-4-amine.

## Experimental Protocol: Synthesis via Diazotization

This procedure is adapted from established literature methods.[\[6\]](#)

- **Diazotization:** A stirred suspension of 2-bromopyridin-4-amine (1.0 eq) in 50% aqueous tetrafluoroboric acid (HBF<sub>4</sub>) is cooled to 0 °C in an ice bath.
- **Addition:** A solution of sodium nitrite (NaNO<sub>2</sub>, ~1.2 eq) in water is added dropwise over 5-10 minutes, maintaining the temperature at 0 °C.
- **Warming:** The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours.
- **Quenching:** The reaction is carefully quenched by the slow, portion-wise addition of solid sodium bicarbonate (NaHCO<sub>3</sub>) until the cessation of CO<sub>2</sub> evolution.
- **Extraction:** The resulting aqueous solution is extracted with ethyl acetate (EtOAc) (e.g., 2 x 30 mL).

- **Washing:** The combined organic extracts are washed sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure to yield **2-bromo-4-fluoropyridine**.<sup>[6]</sup>



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**Caption:** Workflow for the synthesis of **2-Bromo-4-fluoropyridine**.

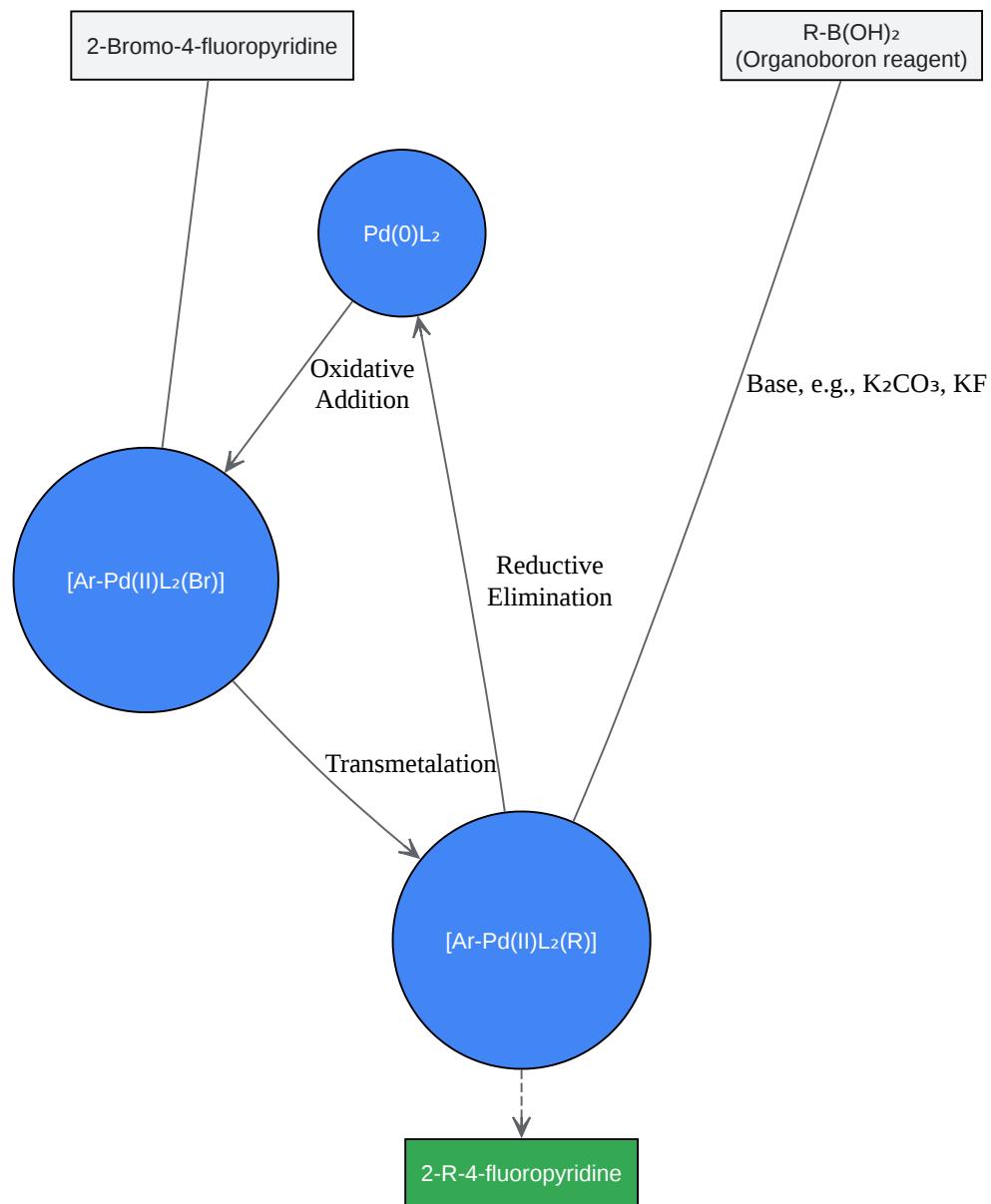
## Key Reactions and Applications

**2-Bromo-4-fluoropyridine** is a substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[2][3] The bromine at the C2 position is the primary site for these reactions.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between **2-bromo-4-fluoropyridine** and various organoboron compounds. While the coupling of 2-substituted pyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen, effective protocols have been developed.[7]

**General Reaction Scheme:** The reaction couples **2-bromo-4-fluoropyridine** with an aryl or heteroaryl boronic acid (or ester) to form the corresponding 2-substituted-4-fluoropyridine.



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**Caption:** Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic Acid	Catalyst / Ligand	Base	Solvent	Yield (%)	Reference
Phenylboronic acid	Pd(OAc) <sub>2</sub> (ligand-free)	K <sub>2</sub> CO <sub>3</sub>	aq. isopropanol	Good to Excellent	[8]
3,5- (CF <sub>3</sub> ) <sub>2</sub> C <sub>6</sub> H <sub>3</sub> Br	Pd <sub>2</sub> (dba) <sub>3</sub> / Phosphite Ligand	KF	Dioxane	82	[7]
4- Anisoleboronic acid	Pd <sub>2</sub> (dba) <sub>3</sub> / Phosphite Ligand	KF	Dioxane	74	[7]

\*Note: Data from a study on general 2-pyridyl nucleophiles, demonstrating the feasibility.

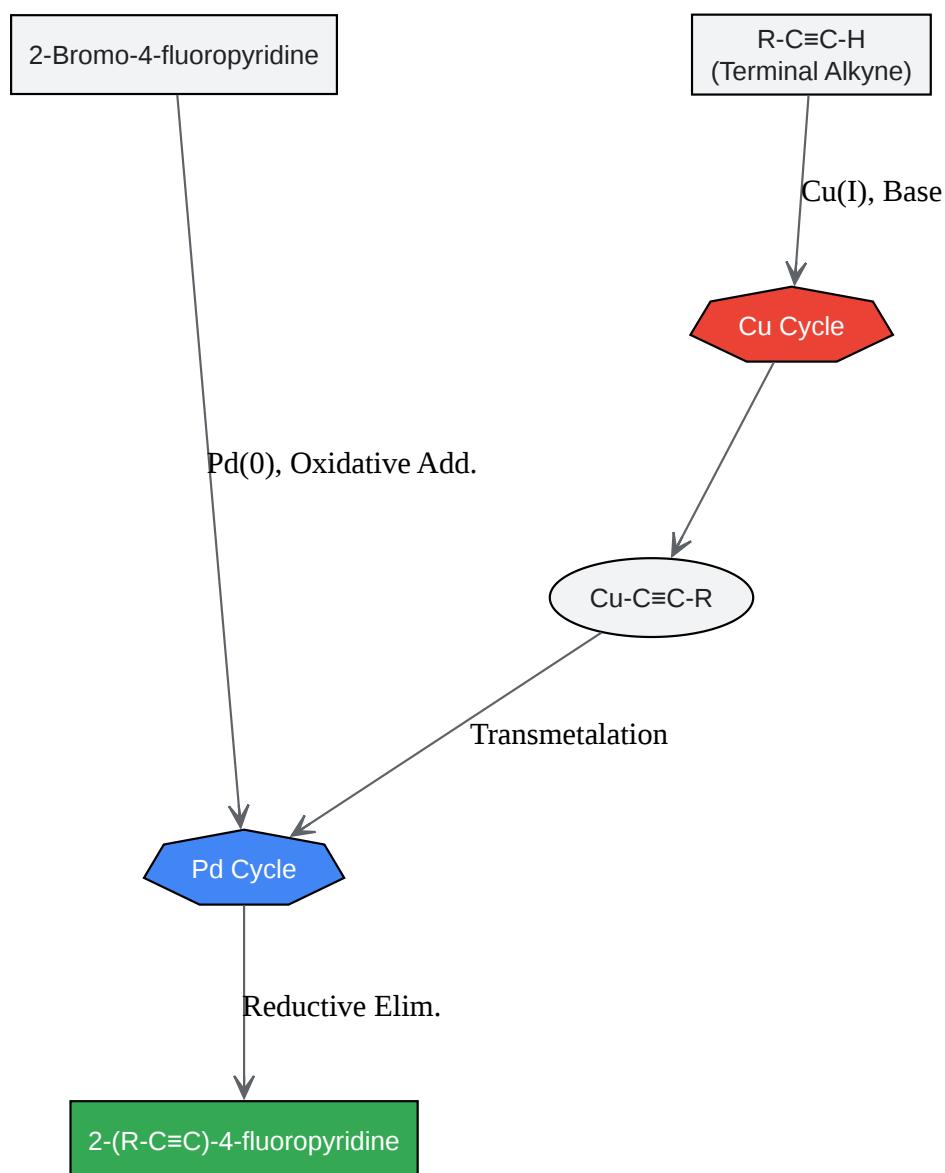
## Sonogashira Coupling

Sonogashira coupling is used to form a C(sp<sup>2</sup>)-C(sp) bond, linking a terminal alkyne to the pyridine ring. This reaction is essential for creating arylalkynes, which are precursors to many complex molecules and functional materials.[4][9] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[10]

General Experimental Protocol: A procedure adapted from literature for a similar substrate:[9]

- A solution of **2-bromo-4-fluoropyridine** (1.1 eq) in a degassed solvent mixture (e.g., THF/Et<sub>3</sub>N) is prepared.
- The catalysts, Pd(PPh<sub>3</sub>)<sub>4</sub> (e.g., 0.15 eq) and CuI (e.g., 0.3 eq), are added.
- The mixture is degassed again before the terminal alkyne (1.0 eq) is added dropwise.

- The reaction is stirred at room temperature for a specified time (e.g., 16 hours) until completion.
- Workup involves filtration, solvent removal, and purification by chromatography.



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**Caption:** Interplay of Pd and Cu cycles in Sonogashira coupling.

Table 2: Sonogashira Coupling Examples with Bromopyridines

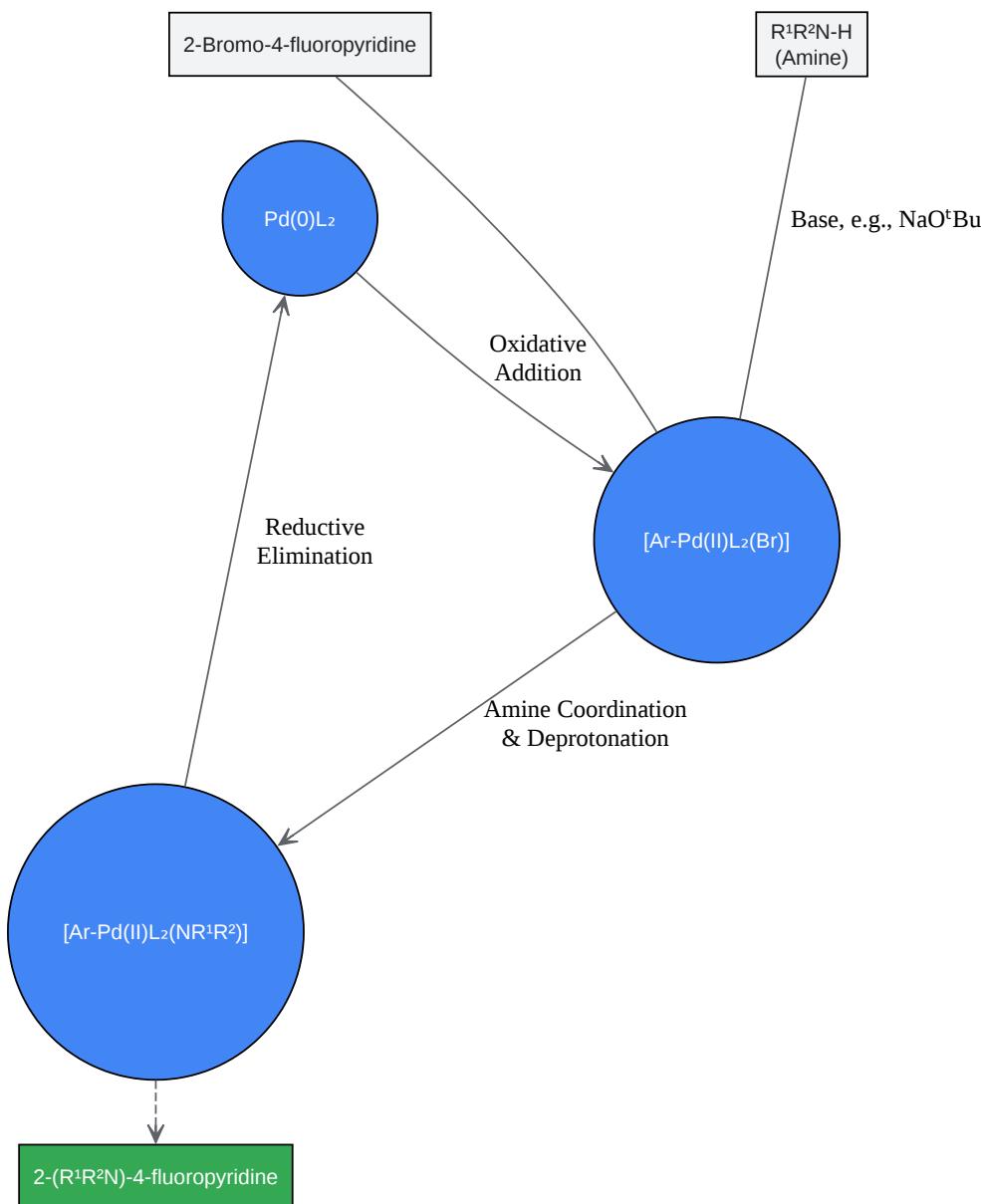
Alkyne	Catalyst / Co-catalyst	Base	Solvent	Yield (%)	Reference
1-Ethyl-4-ethynylbenzene	Pd( $\text{PPh}_3$ ) <sub>4</sub> / Cul	Et <sub>3</sub> N	THF	Low (25%)	[9]
Phenylacetylene	Pd( $\text{PPh}_3$ ) <sub>4</sub> / Cul	Et <sub>3</sub> N	THF	High yields reported	[9]
Propargyl alcohol	Pd( $\text{PPh}_3$ ) <sub>4</sub> / Cul	Et <sub>3</sub> N	THF	90	[9]

Note: Data from coupling with 6-bromo-3-fluoro-2-cyanopyridine, demonstrating functional group tolerance.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling **2-bromo-4-fluoropyridine** with primary or secondary amines.[3] This reaction is a cornerstone of medicinal chemistry for synthesizing aminopyridine derivatives, which are prevalent in pharmaceuticals.[11][12]

**General Reaction Conditions:** The reaction typically involves a palladium precursor (e.g.,  $\text{Pd}_2(\text{dba})_3$  or  $\text{Pd}(\text{OAc})_2$ ), a phosphine ligand (e.g., BINAP, dppp), and a strong base (e.g.,  $\text{NaO}^t\text{Bu}$ ) in an inert solvent like toluene.[12][13] Reactions with volatile amines may be conducted in sealed tubes to prevent their evaporation.[11]



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**Caption:** Simplified catalytic cycle for Buchwald-Hartwig amination.

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines

Amine	Catalyst / Ligand	Base	Solvent	Yield (%)	Reference
Volatile amines	Pd(OAc) <sub>2</sub> / dppp	NaO <sup>t</sup> Bu	Toluene	55-98	<a href="#">[12]</a>
(+/-)-trans-1,2-diaminocyclohexane	Pd <sub>2</sub> (dba) <sub>3</sub> / (±)-BINAP	NaO <sup>t</sup> Bu	Toluene	60	<a href="#">[13]</a>
Aromatic amines	Pd <sub>2</sub> (dba) <sub>3</sub> / dppp	NaO <sup>t</sup> Bu	Toluene	Excellent results reported	<a href="#">[12]</a>

Note:

Reaction with  
2-bromo-6-methylpyridine  
e.

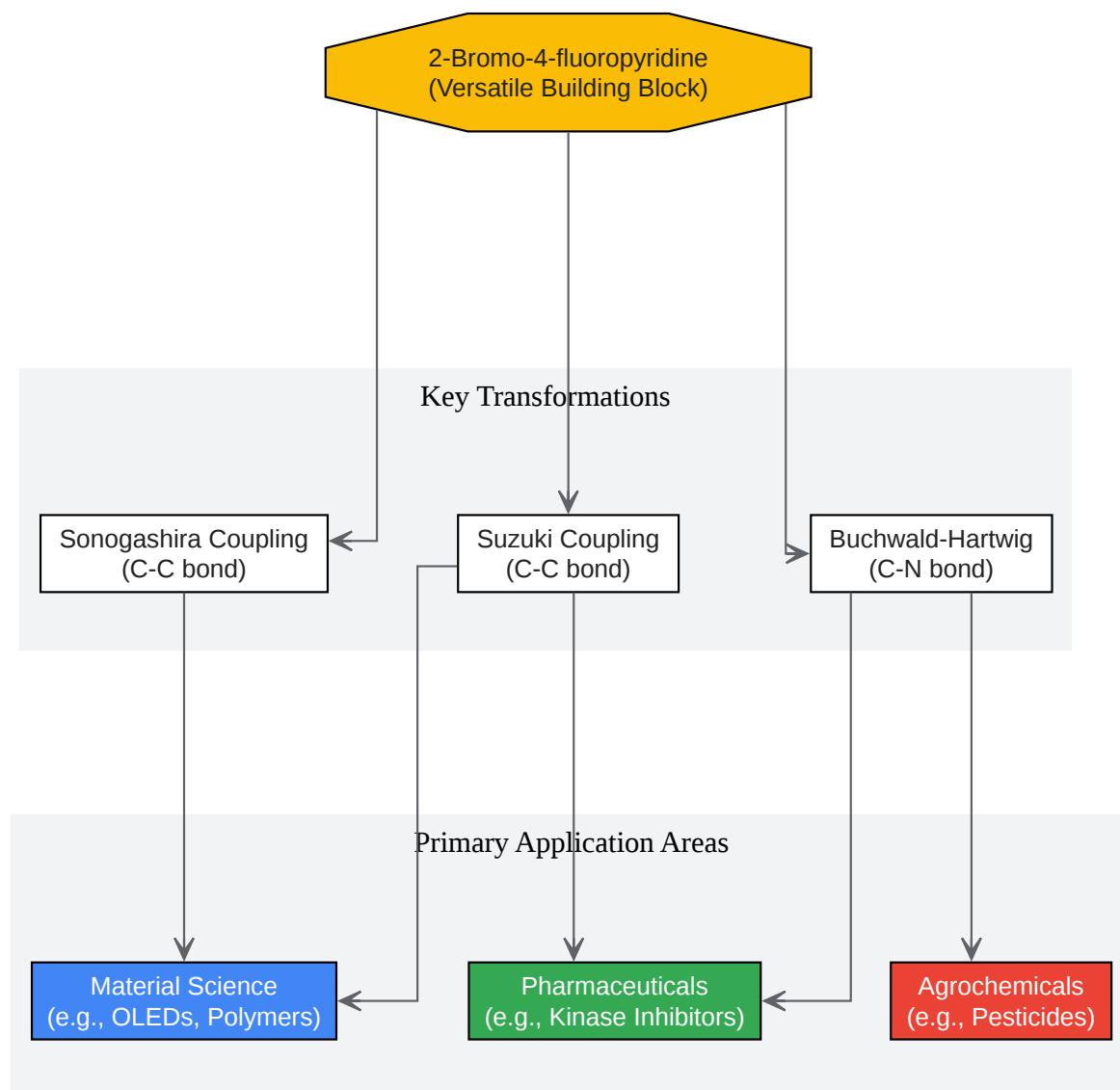
## Applications in Drug Discovery and Material Science

The derivatives of **2-bromo-4-fluoropyridine** are integral to several fields of research and development.

- Pharmaceuticals: It is a key intermediate for synthesizing drugs, particularly in the development of anti-cancer and anti-inflammatory agents.[\[1\]](#) The fluoropyridine motif is a common scaffold in kinase inhibitors and other targeted therapies.
- Agrochemicals: The compound is used in the formulation of herbicides and pesticides, where the pyridine ring system is a known pharmacophore.[\[1\]](#)
- Material Science: Derivatives are explored for creating novel materials like polymers and coatings with enhanced thermal stability and chemical resistance.[\[1\]](#)[\[2\]](#) In organic electronics, they are used to synthesize compounds for Organic Light-Emitting Diodes

(OLEDs) and Organic Photovoltaics (OPVs), where the fluorine atom helps modulate electronic properties.[2]

- Ligand Synthesis: It is used to prepare specialized ligands, such as 2,2'-bipyridines via Stille coupling or bis(pyridine) ligands via Sonogashira coupling, which are used in catalysis and to create complex organometallic structures.[4]



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- To cite this document: BenchChem. [2-Bromo-4-fluoropyridine: A Technical Guide to Synthesis, Reactivity, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291336#2-bromo-4-fluoropyridine-literature-review-and-key-papers>]

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